molecular formula C16H16N2O3S B2603770 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034207-44-6

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2603770
CAS No.: 2034207-44-6
M. Wt: 316.38
InChI Key: LHHGNZMEKLTSGO-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the study of cannabinoid receptor systems. The structure of this compound incorporates two privileged pharmacophores in drug discovery: a benzofuran ring and a thiophene ring, linked by a urea moiety. Benzofuran derivatives are extensively documented in scientific literature for their diverse biological activities, including potential anti-tumor, antibacterial, and anti-inflammatory properties (RSC Adv., 2019, 9, 27510-27540). The specific molecular architecture of this compound, featuring the urea linker, suggests it is designed for high-affinity interaction with biological targets. Precedents exist for benzofuran-thiophene combined structures being investigated as cannabinoid receptor analogs, which are relevant to research areas such as cancer, inflammation, and metabolic disorders (WO2011022679A2). This makes it a valuable candidate for researchers studying the endocannabinoid system, signal transduction pathways, and for hit-to-lead optimization campaigns. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-14(10-17-16(19)18-15-7-4-8-22-15)13-9-11-5-2-3-6-12(11)21-13/h2-9,14H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGNZMEKLTSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophene-2-isocyanate to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s structure combines privileged substructures (benzofuran, thiophene) known for promiscuous receptor binding in medicinal chemistry . Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference ID
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea (Target) C₁₆H₁₆N₂O₃S* ~324.4 Benzofuran, thiophene, methoxyethyl Potential enzyme inhibition, antioxidant [2, 7]
1-(1,3-Benzothiazol-2-yl)-3-isopropylurea C₁₁H₁₃N₃OS 235.3 Benzothiazole, isopropyl N/A (industrial chemical) [5]
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea C₁₇H₂₅FN₂O₃ 324.4 Fluorophenyl, hydroxymethylcyclohexyl N/A (structural analog) [6]
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea C₂₀H₁₈N₄O₂S₂ 410.5 Quinoxaline, dual thiophene, methoxyethyl ACSS2 enzyme inhibition [7]
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ 297.3 Benzimidazole, nitrophenyl N/A (industrial chemical) [8]

*Inferred formula based on structural analysis.

Key Observations:
  • Substituent Impact: Benzofuran vs. Thiophene vs. Quinoxaline: Thiophene’s smaller size and sulfur atom enhance solubility and metal-binding capacity, whereas quinoxaline (in the ACSS2 inhibitor) enables planar stacking interactions critical for enzyme inhibition . Methoxyethyl vs.
Antioxidant Potential:

Benzofuran derivatives, such as those in , exhibit antioxidant activity via radical scavenging (DPPH assay) and electrochemical oxidation (cyclic voltammetry).

Enzyme Inhibition:

The ACSS2 inhibitor (1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea) shares a methoxyethyl-urea backbone with the target compound but incorporates a quinoxaline core for enhanced planar interaction with enzyme active sites. This highlights the importance of aromatic core flexibility in target specificity .

Physicochemical and Crystallographic Insights

  • Crystallography : Tools like Mercury () enable structural comparisons of urea derivatives. For example, benzofuran-containing compounds often exhibit planar aromatic stacking, while thiophene derivatives show bent conformations due to sulfur’s van der Waals radius .
  • Computational Modeling : Privileged substructures like benzofuran and thiophene are predicted to mimic protein β-turns, facilitating receptor binding .

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